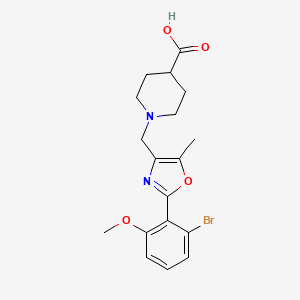
(2R,3S)-Methyl 3-fluoro-5-oxopyrrolidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S)-Methyl 3-fluoro-5-oxopyrrolidine-2-carboxylate is a chiral fluorinated pyrrolidine derivative. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the fluorine atom and the chiral centers make it a valuable building block for the synthesis of biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R,3S)-Methyl 3-fluoro-5-oxopyrrolidine-2-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrrolidine derivative.
Fluorination: Introduction of the fluorine atom can be achieved using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid.
Chiral Resolution: The chiral centers are introduced or resolved using chiral catalysts or chiral auxiliaries.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl, forming alcohol derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
(2R,3S)-Methyl 3-fluoro-5-oxopyrrolidine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2R,3S)-Methyl 3-fluoro-5-oxopyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The fluorine atom can enhance binding affinity to enzymes or receptors due to its electronegativity and ability to form strong hydrogen bonds. The chiral centers contribute to the compound’s specificity and selectivity in biological interactions.
Comparison with Similar Compounds
- (2R,3S)-Methyl 3-chloro-5-oxopyrrolidine-2-carboxylate
- (2R,3S)-Methyl 3-bromo-5-oxopyrrolidine-2-carboxylate
- (2R,3S)-Methyl 3-iodo-5-oxopyrrolidine-2-carboxylate
Comparison:
- Fluorine vs. Halogens: The fluorine atom in (2R,3S)-Methyl 3-fluoro-5-oxopyrrolidine-2-carboxylate provides unique properties such as increased metabolic stability and enhanced binding affinity compared to other halogens like chlorine, bromine, or iodine.
- Chirality: The specific (2R,3S) configuration contributes to its unique biological activity and selectivity compared to other stereoisomers.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C6H8FNO3 |
|---|---|
Molecular Weight |
161.13 g/mol |
IUPAC Name |
methyl (2R,3S)-3-fluoro-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C6H8FNO3/c1-11-6(10)5-3(7)2-4(9)8-5/h3,5H,2H2,1H3,(H,8,9)/t3-,5-/m0/s1 |
InChI Key |
PARZYDSWERTYBB-UCORVYFPSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1[C@H](CC(=O)N1)F |
Canonical SMILES |
COC(=O)C1C(CC(=O)N1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl-[[(1S,3R,6R)-1-[tert-butyl(dimethyl)silyl]oxy-6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl]oxy]-dimethylsilane](/img/structure/B15205196.png)



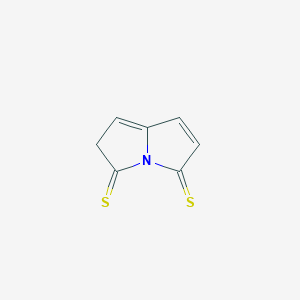
![(13S)-5-[(3-chloro-4-fluorophenyl)methyl]-11-ethyl-8-hydroxy-13-methyl-3-(5-methyl-1,1-dioxo-1,2,5-thiadiazolidin-2-yl)-1,4,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,8-triene-6,10-dione](/img/structure/B15205226.png)
![Methyl 3-amino-6-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B15205229.png)
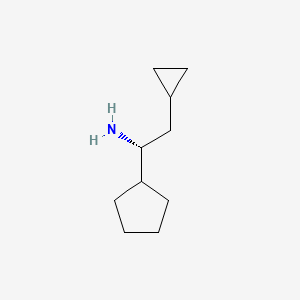
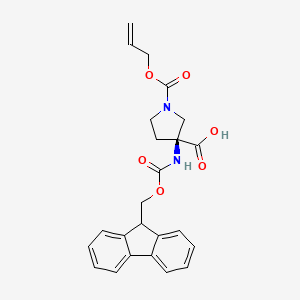
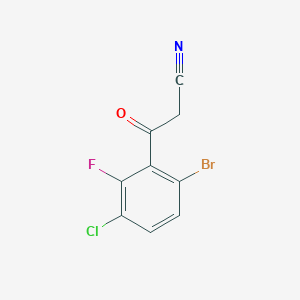
![6-Bromo-7-fluorobenzo[b]furan-3(2H)-one](/img/structure/B15205257.png)

